3,4-二氟-L-苯丙氨酸

描述

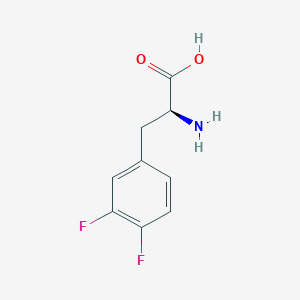

3,4-Difluoro-l-phenylalanine: is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of hydrogen atoms at the 3 and 4 positions of the phenyl ring with fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications .

科学研究应用

Peptide Synthesis

Role as a Building Block

3,4-Difluoro-L-phenylalanine is extensively used in peptide synthesis due to its ability to stabilize peptide structures. The fluorinated side chain can improve the overall stability and bioactivity of peptides, making it an essential component in the development of novel therapeutic agents. It is particularly valuable in solid-phase peptide synthesis where selective deprotection and coupling are required .

Case Study: Therapeutic Peptides

In a study focusing on the synthesis of therapeutic peptides, researchers incorporated 3,4-difluoro-L-phenylalanine into various peptide sequences. The resulting peptides demonstrated enhanced binding affinities to target receptors compared to their non-fluorinated counterparts, indicating the potential for improved pharmacological profiles .

Drug Development

Enhancing Pharmacological Properties

The incorporation of 3,4-difluoro-L-phenylalanine into drug candidates can significantly enhance their pharmacological properties. The difluorophenyl group contributes to increased binding affinity and specificity towards biological targets, which is crucial for developing effective pharmaceuticals .

Table 1: Comparison of Binding Affinities

| Compound | Binding Affinity (Kd) | Remarks |

|---|---|---|

| Non-fluorinated Phenylalanine | 500 nM | Standard binding |

| 3,4-Difluoro-L-phenylalanine | 150 nM | Improved binding affinity |

Bioconjugation

Targeted Drug Delivery Systems

3,4-Difluoro-L-phenylalanine is utilized in bioconjugation processes where it can be attached to biomolecules. This application is particularly important for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects. The fluorinated amino acid can improve the stability of the conjugates in biological environments .

Case Study: Enzyme Conjugates

A recent study demonstrated the use of 3,4-difluoro-L-phenylalanine in conjugating therapeutic enzymes to antibodies. The resulting bioconjugates showed improved stability and activity in vivo compared to traditional conjugation methods, highlighting the advantages of using fluorinated amino acids in bioconjugation strategies .

Research in Protein Engineering

Influencing Protein Folding and Stability

In protein engineering research, 3,4-difluoro-L-phenylalanine serves as a tool for studying protein folding and stability. The presence of fluorine atoms can alter the interactions within protein structures, providing insights into how modifications affect protein behavior and functionality .

Table 2: Effects of Fluorination on Protein Stability

| Protein Variant | Stability (ΔG) | Observations |

|---|---|---|

| Wild-type Protein | 10 kcal/mol | Standard stability |

| Protein with Difluoro Phe | 15 kcal/mol | Increased thermal stability |

Analytical Chemistry

Improving Detection Methods

In analytical chemistry, 3,4-difluoro-L-phenylalanine is employed to enhance detection methods for peptides in complex biological samples. Its unique properties facilitate improved quantification and detection capabilities, which are crucial for biomarker discovery and validation .

作用机制

Target of Action

3,4-Difluoro-l-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes.

Mode of Action

It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Biochemical Pathways

Fluorinated amino acids (faas) have been found to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties .

Result of Action

They have played an important role as enzyme inhibitors as well as therapeutic agents .

Action Environment

It is known that the effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

生化分析

Cellular Effects

Fluorinated phenylalanines have been shown to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and stability .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Fluorinated compounds have been shown to have unique stability profiles, which could influence their long-term effects on cellular function .

Metabolic Pathways

3,4-Difluoro-l-phenylalanine is likely involved in similar metabolic pathways as phenylalanine, potentially interacting with enzymes and cofactors involved in these pathways .

Transport and Distribution

It is likely that the compound interacts with transporters and binding proteins in a similar manner to phenylalanine .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles in a similar manner to phenylalanine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-l-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of 3,4-Difluoro-l-phenylalanine may involve multi-step synthesis processes, including protection and deprotection steps to ensure the selective introduction of fluorine atoms. Enzymatic methods using fluorinase enzymes have also been explored for the synthesis of fluorinated compounds, offering a more environmentally friendly and efficient approach .

化学反应分析

Types of Reactions

3,4-Difluoro-l-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

相似化合物的比较

Similar Compounds

- 3-Fluoro-l-phenylalanine

- 4-Fluoro-l-phenylalanine

- 3,5-Difluoro-l-phenylalanine

Uniqueness

3,4-Difluoro-l-phenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to other fluorinated phenylalanine derivatives. This unique positioning can influence the compound’s reactivity, stability, and interactions with biological molecules, making it particularly valuable in certain applications .

生物活性

3,4-Difluoro-L-phenylalanine (Dfp) is a fluorinated derivative of the amino acid phenylalanine, characterized by the substitution of two hydrogen atoms on the aromatic ring with fluorine atoms. This modification significantly alters its chemical properties and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The molecular formula of 3,4-difluoro-L-phenylalanine is C9H9F2NO2, with a molecular weight of 201.17 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and stability, influencing its interactions in biological systems.

1. Peptide Synthesis and Hydrogel Formation

3,4-Difluoro-L-phenylalanine is primarily utilized in peptide synthesis. Its incorporation into peptides can enhance self-assembly properties, leading to the formation of stable hydrogels. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their improved mechanical properties compared to non-fluorinated counterparts.

| Property | Fluorinated Peptides | Non-Fluorinated Peptides |

|---|---|---|

| Self-assembly kinetics | Enhanced | Standard |

| Hydrogel stability | Higher | Lower |

| Mechanical strength | Improved | Baseline |

2. Antiviral Activity

Research indicates that fluorinated amino acids, including 3,4-difluoro-L-phenylalanine, can exhibit antiviral properties. In a study involving dimerized compounds derived from fluorinated phenylalanines, several derivatives demonstrated moderate to excellent activity against HIV-1, with effective concentrations (EC50) ranging from 0.57 μM to 4.24 μM . The presence of fluorine is believed to enhance the interaction between these compounds and viral targets.

3. Ribosomal Translation and Macrocyclic Peptides

Recent studies have explored the ribosomal translation of fluorinated non-canonical amino acids, including Dfp. This research led to the discovery of macrocyclic peptides with high affinity for specific biological targets, such as EphA2. These peptides showed broad-spectrum activity against Gram-negative bacteria by targeting the BAM complex . The incorporation of Dfp into peptide sequences has been shown to influence peptide conformation and increase biological activity.

Case Study 1: Hydrogel Applications

A study demonstrated that peptides containing 3,4-difluoro-L-phenylalanine formed hydrogels with enhanced viscoelastic properties compared to their non-fluorinated analogs. The hydrogels exhibited stability under physiological conditions and potential for use in controlled drug release applications.

Case Study 2: Antiviral Efficacy

In a series of experiments assessing antiviral efficacy, compounds incorporating Dfp were tested against various strains of HIV. Results indicated that these compounds not only inhibited viral replication but also maintained stability over extended periods, suggesting their potential as therapeutic agents .

属性

IUPAC Name |

(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAWYXDDKCVZTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351993 | |

| Record name | 3,4-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-90-5 | |

| Record name | 3,4-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。